4-Chloro-N-methyl-2-pyridineethanamine
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Overview
Description
4-Chloro-N-methyl-2-pyridineethanamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-2-pyridineethanamine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chloro-2-pyridinecarboxaldehyde+Methylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific methods can vary depending on the scale of production and the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-2-pyridineethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-N-methyl-2-pyridineethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-2-pyridineethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methyl-2-pyridinecarboxamide: A similar compound with a carboxamide group instead of an ethanamine group.
4-Chloro-2-pyridinemethanamine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-Chloro-N-methyl-2-pyridineethanamine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-10-4-3-8-6-7(9)2-5-11-8/h2,5-6,10H,3-4H2,1H3 |
InChI Key |
ZWZBPOSFBWGBQN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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